2-chloro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and a phenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
Thiazole derivatives have been reported to interact with their targets in various ways, leading to different biological outcomes . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
Thiazole derivatives, in general, have diverse pharmacokinetic properties depending on their specific structures .
Result of Action
Thiazole derivatives have been reported to induce various biological effects, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .
Action Environment
The properties of thiazole derivatives can be influenced by various factors, including the presence of different substituents on the thiazole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide typically involves multi-step reactions. One common method includes the formation of the thiazole ring through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like chlorine or bromine under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-chloro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its anticancer activities and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
2-chloro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer a distinct set of biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound in drug development and other scientific research .
Properties
IUPAC Name |
2-chloro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2OS/c23-19-12-5-4-11-18(19)21(26)24-17-10-6-9-16(13-17)20-14-27-22(25-20)15-7-2-1-3-8-15/h1-14H,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRWDQLCOIVLLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.